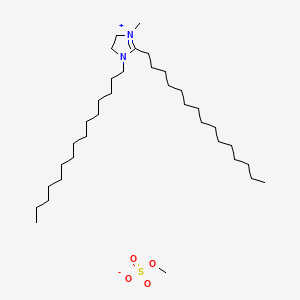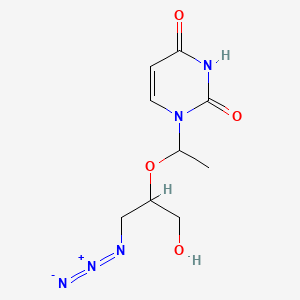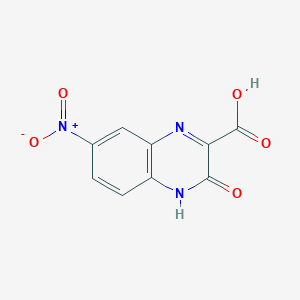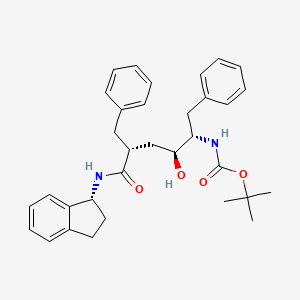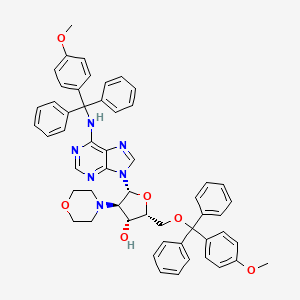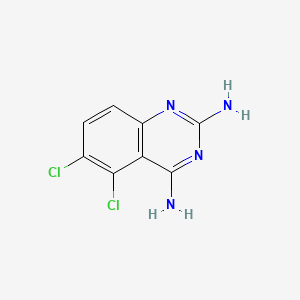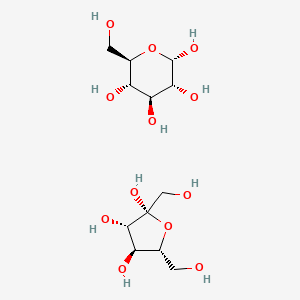
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol” is a complex organic molecule. It consists of two distinct parts: an oxolane ring and an oxane ring, both of which are substituted with hydroxymethyl and hydroxyl groups. These types of compounds are often found in nature and have significant biological and chemical importance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation or reduction, and stereoselective reactions to ensure the correct configuration of each chiral center.
Industrial Production Methods
Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microorganisms to catalyze specific reactions. Chemical synthesis in an industrial setting would focus on optimizing yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction would regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, it may serve as a model compound for studying enzyme-catalyzed reactions or as a substrate for metabolic studies.
Medicine
Medically, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.
Industry
Industrially, it could be used in the synthesis of fine chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol: A simpler analog with fewer hydroxyl groups.
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Another analog with a different ring structure.
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which can lead to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H24O12 |
|---|---|
Peso molecular |
360.31 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol;(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/2C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3;7-1-2-3(8)4(9)5(10)6(11)12-2/h3-5,7-11H,1-2H2;2-11H,1H2/t3-,4-,5+,6-;2-,3-,4+,5-,6+/m11/s1 |
Clave InChI |
AOFUBOWZWQFQJU-SNOJBQEQSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O.C(C1C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





